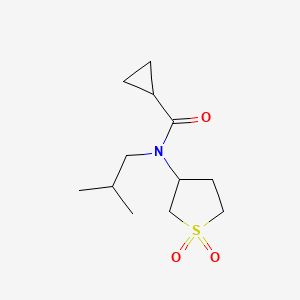

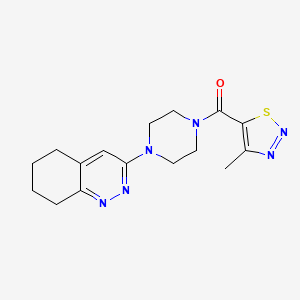

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 is a synthetic compound that was first synthesized in 2002 by Dr. Carol Prives and her team at Columbia University. Since then, numerous studies have been conducted to investigate the potential applications of CP-31398 in cancer treatment.

科学的研究の応用

Conformational Analysis and Drug Design

Research on compounds with cyclopropane rings, such as the study by Ono et al. (2002), focuses on the conformational analysis of cyclopropane-containing NMDA receptor antagonists, suggesting that cyclopropane's structural feature is effective in designing biologically active molecules. This indicates potential applications in drug design and development, particularly in targeting neurological pathways and disorders (Ono et al., 2002).

Bioconjugation Methods

Christie et al. (2010) discuss the use of heterobifunctional cross-linkers for reversible conjugation, highlighting applications in nanotechnology, imaging, and drug delivery systems. This research underscores the significance of compounds with thiol- and amine-reactive chemistries in creating pH-labile linkages for controlled drug release and bioconjugation (Christie et al., 2010).

Renewable Polyamides and Green Chemistry

Türünç et al. (2012) explored the synthesis of fatty acid-derived amine functional monomers via thiol–ene reactions, leading to renewable polyamides. This work highlights the potential of cyclopropane and thiol-containing compounds in developing sustainable materials with adjustable thermal and solubility properties, contributing to green chemistry and material science advancements (Türünç et al., 2012).

Detoxification and Chemical Safety

Yang et al. (1990) studied the oxidative detoxification of phosphonothiolates, demonstrating the selective oxidation substrate characteristics of such compounds. This research could imply the usefulness of thiolan-containing compounds in chemical safety and detoxification processes, particularly for hazardous materials (Yang et al., 1990).

Metal Ion Extraction and Environmental Applications

Deratani and Sébille (1981) investigated the use of a thiol hydrophilic resin for metal ion extraction, suggesting applications in environmental cleanup and the recovery of valuable metals from aqueous solutions. This research points to the potential environmental applications of compounds with thiol functionalities in water treatment and metal recovery processes (Deratani & Sébille, 1981).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-9(2)7-13(12(14)10-3-4-10)11-5-6-17(15,16)8-11/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGQZMYBKGOBAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51089902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2394131.png)

![N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2394132.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2394136.png)

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2394138.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2394142.png)

![3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2394143.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)